molecular formula C15H14FNO2 B6168407 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid CAS No. 897561-40-9

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid

Cat. No. B6168407
CAS RN: 897561-40-9
M. Wt: 259.3
InChI Key:
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Description

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid is a chemical compound . It is a type of fluoroquinoline, which is a class of compounds known for their antibacterial properties .

Mechanism of Action

Fluoroquinolones, the class of compounds to which 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid belongs, are known for their antibacterial properties. They work by inhibiting bacterial DNA-gyrase, which is essential for bacterial DNA replication .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid involves the synthesis of the quinoline ring system followed by the introduction of the cyclopentyl and fluoro substituents and the carboxylic acid functional group.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "cyclopentylamine", "fluorine gas", "sodium hydroxide", "sulfuric acid", "sodium nitrite", "copper(I) iodide", "sodium borohydride", "chloroacetic acid", "potassium hydroxide", "acetic anhydride", "glacial acetic acid", "hydrochloric acid", "sodium chloride", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde with nitric acid and sulfuric acid.", "Step 2: Synthesis of 2-ethyl-4-hydroxyquinoline by condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide.", "Step 3: Synthesis of 2-ethylquinoline-4-carboxylic acid by oxidation of 2-ethyl-4-hydroxyquinoline with sodium nitrite and copper(I) iodide in the presence of sulfuric acid.", "Step 4: Synthesis of 2-cyclopentyl-6-fluoroquinoline by reaction of 2-ethylquinoline-4-carboxylic acid with cyclopentylamine and fluorine gas in the presence of potassium hydroxide.", "Step 5: Synthesis of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid by carboxylation of 2-cyclopentyl-6-fluoroquinoline with chloroacetic acid in the presence of sodium hydroxide followed by hydrolysis with hydrochloric acid and precipitation with sodium chloride.", "Step 6: Purification of 2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid by recrystallization from glacial acetic acid and drying over magnesium sulfate." ] }

CAS RN

897561-40-9

Product Name

2-cyclopentyl-6-fluoroquinoline-4-carboxylic acid

Molecular Formula

C15H14FNO2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

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